Cas no 2228753-51-1 ((5-nitropyridin-2-yl)methyl sulfamate)

(5-nitropyridin-2-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (5-nitropyridin-2-yl)methyl sulfamate
- 2228753-51-1
- EN300-1987338
-
- インチ: 1S/C6H7N3O5S/c7-15(12,13)14-4-5-1-2-6(3-8-5)9(10)11/h1-3H,4H2,(H2,7,12,13)
- InChIKey: WDKSGZQPZRNKML-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C=CC(=CN=1)[N+](=O)[O-]
計算された属性
- 精确分子量: 233.01064151g/mol
- 同位素质量: 233.01064151g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 137Ų
(5-nitropyridin-2-yl)methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987338-0.25g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1987338-0.1g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1987338-10.0g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1987338-5.0g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1987338-0.05g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1987338-1.0g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1987338-10g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1987338-2.5g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1987338-0.5g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1987338-1g |
(5-nitropyridin-2-yl)methyl sulfamate |
2228753-51-1 | 1g |
$1214.0 | 2023-09-16 |
(5-nitropyridin-2-yl)methyl sulfamate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(5-nitropyridin-2-yl)methyl sulfamateに関する追加情報
Recent Advances in the Study of (5-Nitropyridin-2-yl)methyl sulfamate (CAS: 2228753-51-1)
The compound (5-nitropyridin-2-yl)methyl sulfamate (CAS: 2228753-51-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfamate derivative, characterized by the presence of a nitro group on the pyridine ring, has been investigated for its unique biochemical properties and its role as a modulator of various enzymatic activities. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential as a lead compound for drug development.
One of the key areas of research has been the exploration of (5-nitropyridin-2-yl)methyl sulfamate as a selective inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for specific CA isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of these enzymes, revealing critical interactions with key amino acid residues. These findings suggest its potential as a targeted therapy for cancer, particularly in tumors with hypoxic conditions.
In addition to its role as a CA inhibitor, (5-nitropyridin-2-yl)methyl sulfamate has been investigated for its neuroprotective properties. A recent preclinical study published in ACS Chemical Neuroscience highlighted its ability to modulate glutamate release and reduce oxidative stress in neuronal cells. The compound's nitro group was found to play a pivotal role in its redox-modulating activity, which could be leveraged for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Further in vivo studies are warranted to validate these findings and assess the compound's pharmacokinetic and safety profiles.
The synthetic pathways for (5-nitropyridin-2-yl)methyl sulfamate have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a one-pot reaction strategy with high yield and purity. This advancement is critical for facilitating further pharmacological studies and potential industrial-scale production. The authors also emphasized the importance of controlling reaction conditions to minimize the formation of by-products, which could impact the compound's biological activity.
Despite these promising developments, challenges remain in the clinical translation of (5-nitropyridin-2-yl)methyl sulfamate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive structure-activity relationship (SAR) studies and medicinal chemistry optimization. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the drug development pipeline. Future research directions may include the design of prodrugs or formulation strategies to enhance its therapeutic efficacy and reduce adverse effects.
In conclusion, (5-nitropyridin-2-yl)methyl sulfamate (CAS: 2228753-51-1) represents a promising candidate for further investigation in both oncology and neurology. Its dual role as a CA inhibitor and neuroprotective agent underscores its versatility, while recent synthetic advancements have paved the way for large-scale production. Continued research efforts will be crucial to unlock its full therapeutic potential and translate these findings into clinical applications.
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